molecular formula C16H17BrFNO2 B1458577 N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin CAS No. 1466208-21-8

N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin

Cat. No.: B1458577
CAS No.: 1466208-21-8
M. Wt: 354.21 g/mol
InChI Key: WTXLABJPNPWSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin is an organic compound that features a benzylamine structure with bromine and fluorine substituents on the benzyl ring and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin typically involves the following steps:

    Bromination and Fluorination: The starting material, benzylamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 3 and 5 positions, respectively.

    Methoxylation: The phenyl ring is then methoxylated at the 2 and 4 positions using methoxy reagents under specific conditions.

    Coupling Reaction: The brominated and fluorinated benzylamine is coupled with the methoxylated phenyl ring through a nucleophilic substitution reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine or fluorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin involves its interaction with molecular targets, such as enzymes or receptors. The bromine and fluorine substituents may enhance the compound’s binding affinity to these targets, while the methoxy groups can influence its solubility and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin: Similar structure with chlorine instead of bromine.

    N-(3-bromo-5-chlorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin: Similar structure with chlorine instead of fluorine.

    N-(3-bromo-5-fluorobenzyl)-1-(2,4-dihydroxyphenyl)methanamin: Similar structure with hydroxyl groups instead of methoxy groups.

Uniqueness

N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin is unique due to the specific combination of bromine, fluorine, and methoxy substituents, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-1-(2,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO2/c1-20-15-4-3-12(16(8-15)21-2)10-19-9-11-5-13(17)7-14(18)6-11/h3-8,19H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXLABJPNPWSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC(=CC(=C2)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin
Reactant of Route 2
Reactant of Route 2
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin
Reactant of Route 3
Reactant of Route 3
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin
Reactant of Route 4
Reactant of Route 4
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin
Reactant of Route 5
Reactant of Route 5
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin
Reactant of Route 6
Reactant of Route 6
N-(3-bromo-5-fluorobenzyl)-1-(2,4-dimethoxyphenyl)methanamin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.